

1-Methylpiperidine-4-thiol structural formula and CAS number.

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Compound of Interest

Compound Name: **1-Methylpiperidine-4-thiol**

Cat. No.: **B2380714**

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An In-Depth Technical Guide to **1-Methylpiperidine-4-thiol**

Introduction

1-Methylpiperidine-4-thiol is a heterocyclic compound featuring a piperidine ring N-methylated at position 1 and a thiol group substituted at position 4. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the unique and valuable properties conferred by both the piperidine scaffold and the thiol functional group. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and basicity. The thiol group, a potent nucleophile and antioxidant, offers a versatile handle for bioconjugation and can play a direct role in modulating biological activity.^[1]

This guide provides a comprehensive overview of **1-Methylpiperidine-4-thiol**, including its structural and chemical properties, a proposed synthetic pathway, its potential applications in drug discovery, and essential safety information.

Chemical Structure and Identification

- Compound Name: **1-Methylpiperidine-4-thiol**^{[2][3][4]}
- CAS Number: 1072-99-7^[2]
- Molecular Formula: C₆H₁₃NS^{[3][5]}

- 2D Structure:
- SMILES: CN1CCC(CC1)S[3]
- InChI Key: TXVSXWOWWHALFQ-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The properties of **1-Methylpiperidine-4-thiol** are summarized in the table below, compiled from various chemical databases.

Property	Value	Source
Molecular Weight	131.24 g/mol	[2][5]
IUPAC Name	1-methylpiperidin-4-thiol	[2]
Monoisotopic Mass	131.07687 Da	[3]
Physical State	Liquid (predicted)	[6]
XlogP (predicted)	1.1	[3]

Proposed Synthetic Pathway

While specific literature on the direct synthesis of **1-Methylpiperidine-4-thiol** is not readily available, a robust and logical pathway can be proposed starting from the commercially available 1-methylpiperidine-4-carboxylic acid. This multi-step synthesis leverages well-established organic chemistry transformations. The causality behind this proposed route is to convert a stable carboxylic acid into a reactive thiol via intermediates that facilitate this functional group transformation.

The overall workflow involves the reduction of the carboxylic acid to a primary alcohol, conversion of the alcohol to a suitable leaving group, and subsequent nucleophilic substitution with a thiolating agent.

Step 1: Reduction

1-Methylpiperidine-4-carboxylic Acid

LiAlH4 or BH3-THF

1-Methylpiperidin-4-yl)methanol

Step 2: Activation of Hydroxyl Group

1-Methylpiperidin-4-yl)methanol

TsCl or MsCl, Pyridine

Tosyl or Mesyl Ester Intermediate

Step 3: Thiolation

Tosyl or Mesyl Ester Intermediate

1. Thiourea
2. NaOH (aq)

1-Methylpiperidine-4-thiol

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Caption: Proposed three-step synthesis of **1-Methylpiperidine-4-thiol**.

Experimental Protocol

Step 1: Reduction of 1-Methylpiperidine-4-carboxylic Acid

- **Rationale:** The carboxylic acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
- **Procedure:**
 1. Suspend LiAlH4 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert argon atmosphere. Cool the suspension to 0 °C in an ice bath.
 2. Dissolve 1-methylpiperidine-4-carboxylic acid[7] in anhydrous THF.
 3. Add the acid solution dropwise to the LiAlH4 suspension with vigorous stirring.
 4. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours to ensure complete reduction.
 5. Cool the reaction back to 0 °C and carefully quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
 6. Filter the resulting aluminum salts and wash thoroughly with THF.
 7. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield (1-methylpiperidin-4-yl)methanol.

Step 2: Conversion of Alcohol to Tosylate

- **Rationale:** The hydroxyl group is a poor leaving group. Converting it to a tosylate (or mesylate) makes it an excellent leaving group for the subsequent nucleophilic substitution.
- **Procedure:**
 1. Dissolve the crude (1-methylpiperidin-4-yl)methanol in anhydrous dichloromethane (DCM) with pyridine.
 2. Cool the solution to 0 °C.

3. Add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 5 °C.
4. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
5. Quench the reaction with water and extract the product with DCM.
6. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
7. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the tosylate intermediate.

Step 3: Nucleophilic Substitution with Thiourea

- **Rationale:** Thiourea is an excellent and safe thiolating agent. It first acts as a nucleophile to displace the tosylate, forming a stable isothiouronium salt. Subsequent hydrolysis under basic conditions liberates the desired thiol.
- **Procedure:**
 1. Dissolve the tosylate intermediate and thiourea in ethanol and reflux for 12-18 hours.
 2. Cool the reaction mixture and remove the ethanol under reduced pressure.
 3. Add a solution of aqueous sodium hydroxide (NaOH) to the residue and reflux for 2-4 hours to hydrolyze the isothiouronium salt.
 4. Cool the mixture, acidify carefully with dilute HCl to a pH of ~7-8, and extract the product with ethyl acetate or ether.
 5. Dry the organic extracts, concentrate, and purify the crude product by column chromatography to yield **1-Methylpiperidine-4-thiol**.

Applications in Drug Development and Research

The structural components of **1-Methylpiperidine-4-thiol** make it a valuable building block for drug discovery professionals.

- **Piperidine Scaffold:** The piperidine ring is a key "privileged scaffold" in medicinal chemistry. Its inclusion can improve the pharmacokinetic profile of a drug candidate by increasing its basicity and water solubility, which are crucial for oral bioavailability. The N-methyl group provides a fixed tertiary amine, which can be important for receptor binding and preventing metabolic N-dealkylation compared to secondary amines. Piperidine derivatives are found in a wide range of drugs, demonstrating their versatility.[8]
- **Thiol Functional Group:** The thiol group is a versatile functional handle with unique chemical properties.[1]
 - **Nucleophilicity:** Thiols are excellent nucleophiles, allowing for selective reactions like Michael additions and thiol-epoxy reactions to form stable covalent bonds under mild, biocompatible conditions.[9] This is highly useful for bioconjugation, such as linking the molecule to proteins, antibodies, or diagnostic probes.[10]
 - **Antioxidant and Redox Activity:** The thiol group can act as a potent antioxidant and reducing agent, capable of scavenging reactive oxygen species (ROS).[1] This property can be exploited in designing drugs to combat oxidative stress-related pathologies.
 - **Metal Chelation:** Thiols are soft electron donors and form stable complexes with heavy metal ions.[1] This allows for the design of chelating agents to treat metal toxicity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Methylpiperidine-4-thiol** is not widely available, the hazards can be inferred from related N-methylpiperidine and thiol-containing compounds.[11] The compound should be handled with care by trained professionals in a well-ventilated chemical fume hood.

- **Potential Hazards:**
 - **Skin and Eye Damage:** Likely to be a skin and eye irritant or corrosive. Causes serious eye damage.
 - **Respiratory Irritation:** May cause respiratory irritation upon inhalation.

- Flammability: Related piperidine compounds are flammable liquids. Keep away from heat, sparks, and open flames.
- Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
- Stench: Thiols are known for their strong, unpleasant odors.
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
 - Use only in a well-ventilated area or a chemical fume hood.
 - Wash hands thoroughly after handling.
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

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